molecular formula C13H13NO2S B1211690 N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide

N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide

Cat. No.: B1211690
M. Wt: 247.31 g/mol
InChI Key: GRUBXNOZRDXRIR-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide is an aryl sulfide.

Scientific Research Applications

Antimicrobial and Antifungal Applications

N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide derivatives have been explored for their antimicrobial properties. For instance, novel derivatives synthesized and evaluated showed notable antimicrobial activity against a range of bacteria and fungi species, with some compounds exhibiting antifungal activity against specific fungi at potency comparable to ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Anticancer and Cytotoxic Activities

The compound and its derivatives have been investigated for their anticancer and cytotoxic activities. Some thiazole derivatives showed promising antibacterial and anticandidal effects, as well as notable cytotoxicity against human leukemia cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021). Additionally, 3-benzyl-4(3H)quinazolinone analogues displayed broad-spectrum antitumor activity, outperforming the positive control 5-FU in some cases (Al-Suwaidan et al., 2016).

Biological Activity and Characterization

Studies have also focused on the synthesis, characterization, and biological activity of this compound and its complexes. For example, its reaction with Co(II), Ni(II), and Cu(II) halides led to the formation of complexes that showed potent cytotoxic activity against HL-60 human promyelocytic leukemia cells and some antimicrobial activity (Asegbeloyin et al., 2014).

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide

InChI

InChI=1S/C13H13NO2S/c1-3-12(15)14(2)8-11-13(16)9-6-4-5-7-10(9)17-11/h4-8H,3H2,1-2H3/b11-8-

InChI Key

GRUBXNOZRDXRIR-FLIBITNWSA-N

Isomeric SMILES

CCC(=O)N(C)/C=C\1/C(=O)C2=CC=CC=C2S1

SMILES

CCC(=O)N(C)C=C1C(=O)C2=CC=CC=C2S1

Canonical SMILES

CCC(=O)N(C)C=C1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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